Molecular Weight and Formula Differentiation vs. Boc-Protected Analog
The target compound (C13H24N2O2, MW 240.34) differs from its closest commercially cataloged analog, tert-butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate (C15H28N2O2, MW 268.39), by 28.05 g/mol (11.7% mass reduction) . The replacement of the Boc group (C5H9O2) with a methoxyacetyl group (C3H5O2) eliminates the tert-butyl moiety, reducing both molecular weight and calculated lipophilicity. This mass and lipophilicity reduction is relevant for lead optimization campaigns where lower molecular weight and LogP correlate with improved oral bioavailability and reduced off-target binding risk [1].
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | C13H24N2O2, MW 240.34 g/mol |
| Comparator Or Baseline | tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate: C15H28N2O2, MW 268.39 g/mol |
| Quantified Difference | ΔMW = -28.05 g/mol (-11.7%); ΔFormula = -C2H4 |
| Conditions | Calculated from molecular formula; Sigma-Aldrich and ChemSrc data |
Why This Matters
A lower molecular weight may improve ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) and compliance with Lipinski's Rule of Five, which matter for hit-to-lead progression.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
